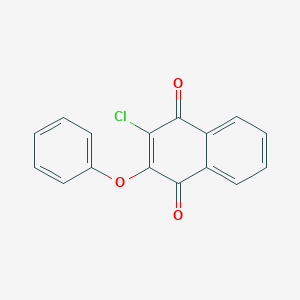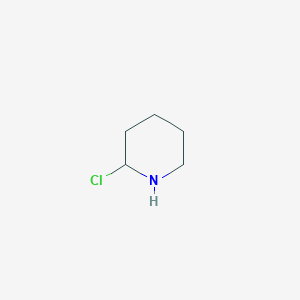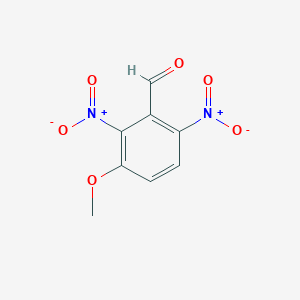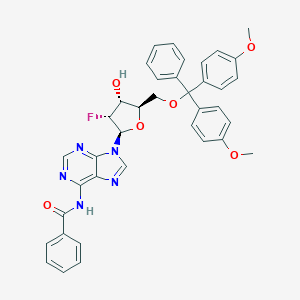![molecular formula C16H10N4O2 B189358 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide CAS No. 140410-59-9](/img/structure/B189358.png)
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
Overview
Description
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide (DPPO) is a heterocyclic compound that has gained attention in scientific research due to its unique properties. DPPO is a potent nitric oxide (NO) scavenger that has been utilized in various biochemical and physiological studies.
Mechanism Of Action
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide acts as a NO scavenger by reacting with NO to form a stable adduct that can be detected using various spectroscopic techniques. The reaction between 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide and NO is highly selective and occurs at a faster rate than other reactive oxygen species. 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has also been shown to inhibit the activity of NO synthase, the enzyme responsible for NO production.
Biochemical And Physiological Effects
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against cell death. In vivo studies have shown that 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can reduce inflammation, improve cognitive function, and protect against tissue damage in various animal models.
Advantages And Limitations For Lab Experiments
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has several advantages for lab experiments, including its high selectivity for NO, stability in aqueous solutions, and low toxicity. However, 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has some limitations, including its potential to interfere with other signaling pathways and its limited solubility in organic solvents.
Future Directions
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has several potential future directions for scientific research. One possible direction is the development of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide-based therapies for various pathological conditions, including neurodegenerative diseases and cancer. Another direction is the optimization of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide synthesis methods to improve yield and purity. Additionally, 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can be utilized as a tool for studying the role of NO in various physiological processes, including cardiovascular function and immune response.
Synthesis Methods
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can be synthesized through a multistep process involving the reaction of 4,7-diphenylpyridazine with nitric acid and sodium nitrite. The final product is obtained through the reaction of the intermediate with hydrogen peroxide and acetic acid. The synthesis method has been optimized to produce high yields of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide with purity greater than 98%.
Scientific Research Applications
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been widely used in scientific research as a NO scavenger due to its ability to react with NO and form stable adducts. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive NO production can lead to oxidative stress and tissue damage. 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been utilized to study the role of NO in various pathological conditions, including inflammation, neurodegeneration, and cancer.
properties
IUPAC Name |
3-oxido-4,7-diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-20-16-14(12-9-5-2-6-10-12)18-17-13(15(16)19-22-20)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSSTSTDJNGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325860 | |
| Record name | [1,2,5]Oxadiazolo[3,4-d]pyridazine, diphenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide | |
CAS RN |
140410-59-9 | |
| Record name | [1,2,5]Oxadiazolo[3,4-d]pyridazine, diphenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)






![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)





